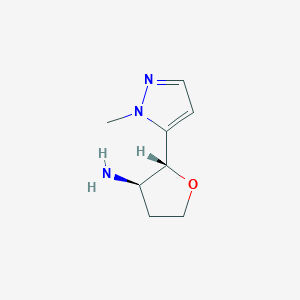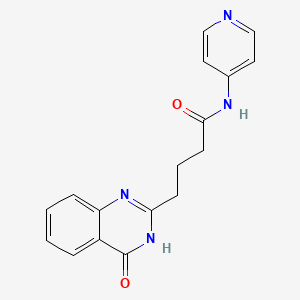
4-(4-hydroxyquinazolin-2-yl)-N-(pyridin-4-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a pyridine ring and a butanamide side chain. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazolinone core.
Attachment of the Butanamide Side Chain: The butanamide side chain can be attached through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, yielding dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Functionalized pyridine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The pyridine ring may enhance the binding affinity and specificity of the compound. The butanamide side chain can contribute to the overall stability and solubility of the molecule.
類似化合物との比較
Similar Compounds
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-methylpyridinyl)butanamide: Similar structure with a methyl group on the pyridine ring.
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-chloropyridinyl)butanamide: Similar structure with a chlorine atom on the pyridine ring.
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-aminopyridinyl)butanamide: Similar structure with an amino group on the pyridine ring.
Uniqueness
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide is unique due to its specific combination of the quinazolinone core, pyridine ring, and butanamide side chain. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
4-(4-oxo-3H-quinazolin-2-yl)-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-12-8-10-18-11-9-12)7-3-6-15-20-14-5-2-1-4-13(14)17(23)21-15/h1-2,4-5,8-11H,3,6-7H2,(H,18,19,22)(H,20,21,23) |
InChIキー |
HPXZRVJMYVUWEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


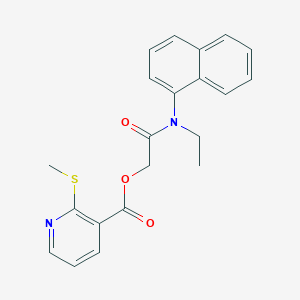
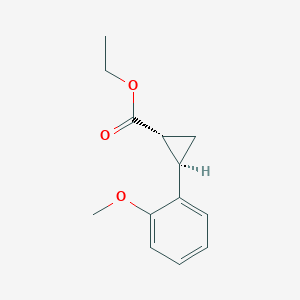
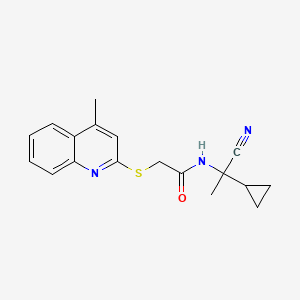
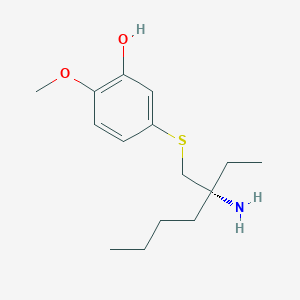
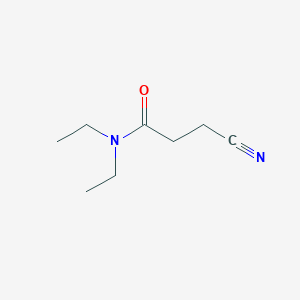
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B13356681.png)

![1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13356689.png)
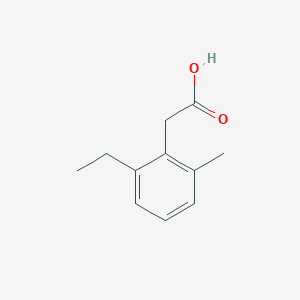


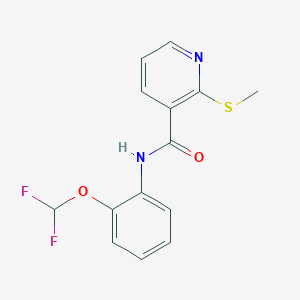
![6-(1-Benzofuran-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356777.png)
